N-6-methyl-2-deoxyadenosine is a modified nucleoside that falls under the category of purine 2'-deoxyribonucleosides. It is characterized by a methyl group attached to the nitrogen at the sixth position of the adenine base. This compound is not naturally occurring in human metabolism but has been identified in individuals exposed to it or its derivatives, indicating its relevance in studies of human exposure to chemical substances and environmental contaminants .
N-6-methyl-2-deoxyadenosine belongs to the class of organic compounds known as purine nucleosides. These compounds consist of a purine base linked to a sugar moiety, specifically 2-deoxyribose in this case, which lacks a hydroxyl group at the second carbon position. The compound has been identified in human blood, highlighting its significance in biological studies and potential health impacts .
The synthesis of N-6-methyl-2-deoxyadenosine typically begins with the monomethoxytritylation of 2-deoxyadenosine. This process is followed by methylation at the N-6 position, utilizing various protective groups to prevent unwanted reactions during synthesis. One effective method involves N-chloroacetylation, which leads to the formation of N(6)-chloroacetyl-N(1)-methyl-5'-O-(p-anisyldiphenylmethyl)-2'-deoxyadenosine. This intermediate can then be converted into its phosphoramidite derivative for incorporation into synthetic oligonucleotides .
The molecular formula of N-6-methyl-2-deoxyadenosine is , with a molecular weight of approximately 265.27 g/mol. Its structure features a purine base (adenine) attached to a 2-deoxyribose sugar, with specific functional groups that influence its biological activity. The compound's exact mass is noted as 265.117489363 g/mol, and it has been characterized by various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry .
The mechanism of action for N-6-methyl-2-deoxyadenosine involves its incorporation into DNA and RNA, where it can influence gene expression and cellular processes. It acts as an epigenetic marker that can regulate transcriptional activity through modifications in chromatin structure or direct interaction with transcription factors. Studies suggest that this compound may also play a role in DNA repair mechanisms and replication processes in both prokaryotic and eukaryotic cells .
N-6-methyl-2-deoxyadenosine exhibits several notable physical properties:
These properties are essential for understanding its behavior in laboratory settings and potential applications.
N-6-methyl-2-deoxyadenosine has several important applications in scientific research:
The dynamic regulation of N-6-methyl-2'-deoxyadenosine (m6dA) in eukaryotic genomes involves specialized enzymatic machinery for its deposition and removal. In mammals, the primary methyltransferase implicated in m6dA deposition is N6AMT1 (N-6 adenine-specific DNA methyltransferase 1), which contains a catalytic NPPY motif essential for methyl group transfer from S-adenosyl-l-methionine (SAM) to the N6 position of adenine [9]. This enzyme demonstrates sequence specificity for GATC and GANTC motifs, analogous to bacterial restriction-modification systems but adapted for eukaryotic regulatory functions [5] [9]. Beyond N6AMT1, evidence suggests that DNMT1 (DNA methyltransferase 1) – classically associated with cytosine methylation – may exhibit dual functionality as an m6dA writer in certain contexts. Structural analyses indicate that DNMT1 belongs to the MT-A70 domain-containing enzyme family, which includes RNA methyltransferases like METTL3, suggesting evolutionary conservation of adenine methylation capabilities [9] [10].
Demethylation of m6dA is mediated by ALKBH1 (Alkylation Repair Homolog 1) and FTO (Fat Mass and Obesity-Associated Protein), both members of the AlkB family of dioxygenases. These erasers catalyze oxidative demethylation via α-ketoglutarate and Fe²⁺-dependent mechanisms, enabling rapid epigenetic plasticity [9]. In neuronal tissues, demethylase activity exhibits striking region-specific and activity-dependent dynamics. For example, fear extinction training in mice triggers ALKBH1 downregulation in the infralimbic prefrontal cortex (ILPFC), concomitant with increased m6dA accumulation at synaptic genes [2]. Conversely, chronic stress upregulates FTO expression, reducing m6dA levels and dysregulating LINE1 retrotransposon silencing – a pathway implicated in neurodegenerative processes [1] [9].
Table 1: Eukaryotic m6dA Regulatory Enzymes
Enzyme | Function | Catalytic Specificity | Biological Impact |
---|---|---|---|
N6AMT1 | Methyltransferase | GATC/GANTC motifs | Activity-dependent gene regulation |
DNMT1 | Methyltransferase | Context-dependent | Embryonic development, gene body methylation |
ALKBH1 | Demethylase | 6mA in dsDNA/ssDNA | Neuronal plasticity, stress response |
FTO | Demethylase | Preferential for 3mT/6mA | Learning and memory, retrotransposon silencing |
NMAD-1 (C. elegans) | Demethylase | Genome-wide | Transgenerational inheritance, fertility |
High-resolution mapping using DpnI-seq and UHPLC-MRM-MS/MS has revealed precise spatiotemporal patterns of m6dA deposition during neuronal activation. In fear extinction models, adult mice exhibit m6dA accumulation at 2,033,704 G(m6dA)TC sites genome-wide, representing 30.49% of all GATC motifs in the mouse genome [2]. This methylation is enriched at specific genomic features:
Notably, extinction-trained mice show 306,207 unique m6dA sites compared to retention controls, with differential methylation most pronounced in promoter (34.1%), 5'-UTR (21.3%), and CDS (18.7%) regions [2] [3]. This spatial distribution facilitates transcriptional activation by reducing histone H3K27me3 repressive marks and potentially inhibiting Polycomb repressive complex 2 (PRC2) activity at target promoters [5]. The brain-derived neurotrophic factor (Bdnf) P4 promoter exemplifies this mechanism, where m6dA accumulation correlates with increased Bdnf exon IV mRNA expression – a molecular prerequisite for successful fear extinction memory [2] [3].
Table 2: Genomic Distribution of m6dA in Neuronal Activation Models
Genomic Region | m6dA Enrichment (%) | Functional Association | Key Gene Examples |
---|---|---|---|
Promoter | 34.1 | Transcriptional activation, H3K27me3 loss | Bdnf, Homer2 |
5'-UTR | 21.3 | Translation initiation regulation | Gabrr3, Rab3a |
Coding Sequence | 18.7 | Elongation efficiency, splicing modulation | Actin, Ubiquitin |
Intergenic | 15.9 | LINE retrotransposon silencing | LINE1 elements |
The relationship between m6dA occupancy and synaptic gene expression involves both direct and indirect regulatory mechanisms. Approximately 84% of differentially methylated genes during fear extinction exhibit increased expression, with the most significant gene ontology cluster being "synapse" (p=1.2×10⁻⁷) [2]. This regulation operates through:
The functional significance of this epigenetic-epitranscriptomic crosstalk is evident in motor neurons (MNs), where m6dA hypomethylation in amyotrophic lateral sclerosis (ALS) models causes dysregulation of 35 synapse-related lncRNAs and aberrant expression of high-risk ALS genes like TARDBP and C9ORF72 [4] [7]. Notably, restoration of m6dA homeostasis via FTO inhibition rescues MN degeneration by normalizing the expression of synaptic genes, confirming the mechanistic link between m6dA occupancy and synaptic function [4].
Table 3: Synaptic Genes Regulated by m6dA Methylation
Gene Symbol | m6dA Enrichment Site | Biological Function | Regulation Direction |
---|---|---|---|
Bdnf | Promoter (P4) | Neuronal survival, synaptic plasticity | Upregulated |
Gabrd | 5'-UTR | GABA receptor signaling | Upregulated |
Homer2 | Coding sequence | Glutamate receptor scaffolding | Upregulated |
TARDBP | Promoter/Intron | RNA processing, ALS pathogenesis | Downregulated (in ALS) |
SYT1 | Gene body | Synaptic vesicle fusion | Upregulated |
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